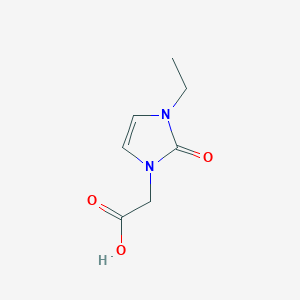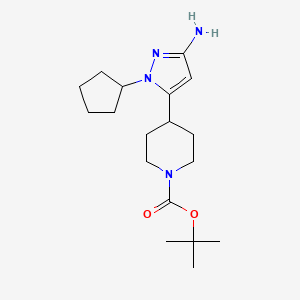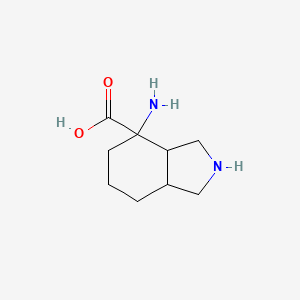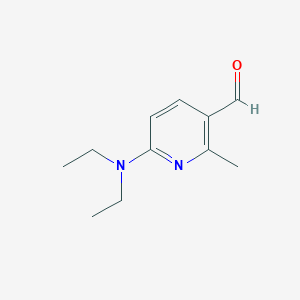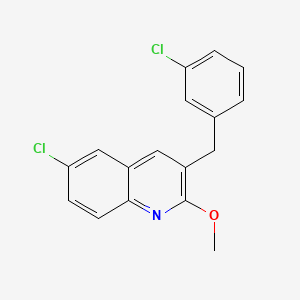
6-Chloro-3-(3-chlorobenzyl)-2-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-(3-chlorobenzyl)-2-methoxyquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(3-chlorobenzyl)-2-methoxyquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available 2-methoxyquinoline.
Chlorination: The 2-methoxyquinoline undergoes chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Benzylation: The chlorinated intermediate is then subjected to benzylation using 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-(3-chlorobenzyl)-2-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 6-chloro-3-(3-chlorobenzyl)-2-quinolone.
Reduction: Formation of 6-chloro-3-(3-chlorobenzyl)-2-methoxyaniline.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
6-Chloro-3-(3-chlorobenzyl)-2-methoxyquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-(3-chlorobenzyl)-2-methoxyquinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2-methoxyquinoline: Lacks the benzyl group, leading to different biological activities.
3-(3-Chlorobenzyl)-2-methoxyquinoline: Lacks the chlorine atom at the 6-position, affecting its reactivity and applications.
2-Methoxyquinoline: The parent compound, used as a starting material for various derivatives.
Uniqueness
6-Chloro-3-(3-chlorobenzyl)-2-methoxyquinoline is unique due to the presence of both chlorine atoms and the benzyl group, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and other fields.
Propriétés
Formule moléculaire |
C17H13Cl2NO |
|---|---|
Poids moléculaire |
318.2 g/mol |
Nom IUPAC |
6-chloro-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline |
InChI |
InChI=1S/C17H13Cl2NO/c1-21-17-13(7-11-3-2-4-14(18)8-11)9-12-10-15(19)5-6-16(12)20-17/h2-6,8-10H,7H2,1H3 |
Clé InChI |
OIHTYPXIVDYHNE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C=C(C=CC2=N1)Cl)CC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




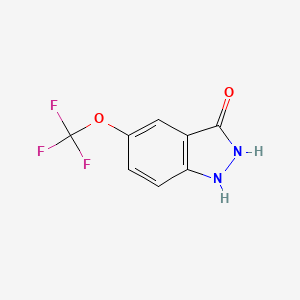
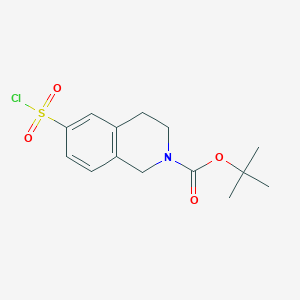

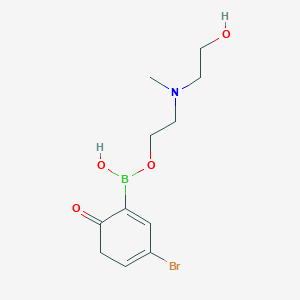

![6-Fluoro-1H-benzo[d]imidazol-7-amine](/img/structure/B13024048.png)
![2-(7-methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B13024053.png)
